Ethyl 3-[({1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, carbamoyl, oxo, pyridinyl, and sulfanylidene groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, enabling large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) and platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting their activity and function.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Modulation of Signaling Pathways: The compound may influence various signaling pathways within cells, affecting cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
ETHYL 4-[4-({[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and properties.
ETHYL 4-[4-({[3-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-5-OXO-3-[(PYRIDIN-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: This compound has a pyridin-3-yl group instead of a pyridin-2-yl group, which may influence its binding affinity and biological activity.
Properties
Molecular Formula |
C29H28N4O6S |
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Molecular Weight |
560.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[1-(4-ethoxycarbonylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H28N4O6S/c1-3-38-27(36)19-11-13-23(14-12-19)33-26(35)24(32(29(33)40)18-22-9-5-6-15-30-22)17-25(34)31-21-10-7-8-20(16-21)28(37)39-4-2/h5-16,24H,3-4,17-18H2,1-2H3,(H,31,34) |
InChI Key |
GMFDWDHAGSVXEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
Origin of Product |
United States |
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